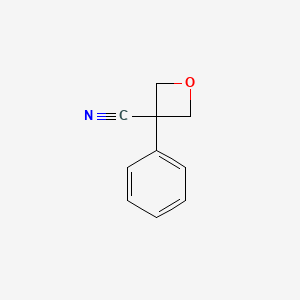

3-Phenyl-3-oxetanecarbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-phenyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBDUUCHRYGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 3 Oxetanecarbonitrile and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction bearing Nitrile and Phenyl Substituents

The formation of the oxetane ring in a molecule substituted with both a phenyl and a nitrile group at the 3-position can be approached through several established synthetic disconnections. The most common methods involve the formation of a C-O bond via intramolecular cyclization or through cycloaddition reactions. beilstein-journals.org

Cyclization Reactions in Oxetane Synthesis

Intramolecular cyclization is a cornerstone of oxetane synthesis. The most prevalent of these is the Williamson etherification, which involves the intramolecular SN2 displacement of a leaving group by an alkoxide. nih.govacs.org This 4-exo-tet cyclization is kinetically less favored compared to the formation of larger rings, often requiring reactive anions and good leaving groups to achieve acceptable yields. nih.govacs.org

Another powerful cyclization strategy involves the ring expansion of smaller rings, such as epoxides. beilstein-journals.org This approach can be driven by the relief of ring strain and offers a pathway to substituted oxetanes. Additionally, C-C bond-forming cyclizations, though less common, provide an alternative route to the oxetane core. beilstein-journals.org

A notable modern approach involves the coupling of Williamson etherification with alcohol C-H functionalization, which can circumvent the need for multi-step precursor synthesis. nih.gov This method, along with photocatalytic strategies, represents the frontier of sustainable and efficient oxetane synthesis. researchgate.net

Precursor Design and Selection for Multi-substituted Oxetanes

The successful synthesis of 3-Phenyl-3-oxetanecarbonitrile is critically dependent on the design and synthesis of appropriate acyclic precursors. For a Williamson etherification approach, the key precursor would be a 2-cyano-2-phenylpropane-1,3-diol derivative, where one of the hydroxyl groups is converted into a good leaving group (e.g., tosylate, mesylate, or halide).

The synthesis of the core 2-phenyl-1,3-propanediol can be achieved through the reduction of diethyl phenylmalonate using a reducing agent like lithium aluminum hydride. prepchem.com Another route involves the reaction of nitromethylbenzene with formaldehyde to produce 2-nitro-2-phenyl-1,3-propanediol, which can then be reduced to the corresponding amino-diol and subsequently converted to the diol. google.com The introduction of the cyano group could potentially be achieved through various standard organic transformations.

An alternative and potentially more direct precursor design starts from oxetan-3-one. Functionalization at the 3-position can be achieved through reactions like the Strecker synthesis, which would introduce both the amino (a precursor to the nitrile) and cyano groups in a single step. chemrxiv.org Subsequent modification of the amino group would then yield the target 3-cyano-3-phenyloxetane.

Synthesis of Key Intermediates for this compound

The synthesis of the crucial precursor, 2-cyano-2-phenylpropane-1,3-diol, is a pivotal step. A plausible synthetic route could start from phenylacetonitrile. Deprotonation of the benzylic position followed by reaction with two equivalents of formaldehyde would, in principle, yield the desired diol. However, controlling the reactivity and preventing side reactions would be a significant challenge.

A more controlled approach could involve the use of a protected form of formaldehyde or a two-step hydroxymethylation. Alternatively, starting from a molecule that already contains the diol framework, such as a derivative of tartaric acid, and introducing the phenyl and cyano groups subsequently, could be a viable, albeit longer, strategy.

The synthesis of oxetan-3-one, another key intermediate, has been well-established and can be prepared on a large scale from dihydroxyacetone. beilstein-journals.org This readily available starting material opens up a modular approach to a wide variety of 3,3-disubstituted oxetanes. chemrxiv.org

Development of Stereoselective and Enantioselective Pathways

The synthesis of this compound generates a quaternary stereocenter at the C3 position. The development of stereoselective and enantioselective methods to control this center is of high importance for potential applications in medicinal chemistry.

For syntheses proceeding through a 1,3-diol precursor, enantioselective reduction of a corresponding β-hydroxy ketone or β-keto ester could establish the stereochemistry early in the synthesis. Chiral reducing agents or catalytic asymmetric hydrogenation are common methods to achieve this. acs.org

When employing a strategy that involves the functionalization of a pre-existing oxetane ring, such as the derivatization of oxetan-3-one, the development of enantioselective additions to the carbonyl group would be crucial. The use of chiral catalysts or auxiliaries in reactions like the Strecker synthesis or Grignard additions can provide access to enantioenriched 3-substituted oxetanes. chemrxiv.org

Furthermore, iridium-catalyzed enantioselective C-C coupling of primary alcohols and vinyl epoxides has been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.gov This modern methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

Mechanistic Investigations of Formation Reactions

The mechanism of oxetane formation via intramolecular Williamson etherification is a classic SN2 reaction. The rate and success of the reaction are influenced by the nature of the leaving group, the solvent, and the base used to generate the alkoxide. The conformation of the acyclic precursor also plays a significant role in facilitating the 4-exo-tet cyclization. nih.gov

In the case of the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, the mechanism involves the formation of an excited state of the carbonyl compound which then adds to the alkene to form a diradical intermediate. wikipedia.orgnih.gov This intermediate then cyclizes to form the oxetane ring. The regioselectivity and stereoselectivity of this reaction are governed by the stability of the intermediate diradical and steric factors. nih.gov

Understanding the mechanistic pathways is crucial for optimizing reaction conditions and for predicting and controlling the stereochemical outcome of the synthesis. For instance, in the synthesis of highly substituted oxetanes, competing side reactions such as elimination or fragmentation can become significant, and a thorough mechanistic understanding can help to minimize these undesired pathways. nih.gov

Scalable and Sustainable Synthetic Approaches

The development of scalable and sustainable synthetic routes is a key consideration for the practical application of this compound. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, which are not ideal for large-scale production.

Modern synthetic methodologies are increasingly focusing on catalysis and the use of more environmentally benign reagents and solvents. For example, catalytic enantioselective methods not only provide access to chiral molecules but also reduce the amount of waste generated. nih.gov The use of flow chemistry can also offer advantages in terms of scalability, safety, and process control for the synthesis of strained ring systems like oxetanes. researchgate.net

Below is a table summarizing various synthetic strategies for oxetane ring construction:

| Synthetic Strategy | Key Reaction | Typical Precursors | Advantages | Disadvantages |

| Intramolecular C-O Bond Formation | Williamson Etherification | 1,3-diols with a leaving group | Versatile, well-established | Kinetically disfavored, can have competing reactions |

| [2+2] Cycloaddition | Paternò-Büchi Reaction | Carbonyl compound and alkene | Atom economical, direct | Often requires photochemistry, can lead to mixtures of isomers |

| Ring Expansion | From epoxides | Substituted epoxides | Strain-driven, can be efficient | Precursor synthesis can be complex |

| Derivatization of Oxetan-3-one | Strecker Synthesis, Grignard Addition, etc. | Oxetan-3-one | Modular, allows for diverse substitutions | Requires synthesis of the starting oxetanone |

| Modern Catalytic Methods | Ir-catalyzed C-C coupling | Primary alcohols and vinyl epoxides | Highly enantioselective | Catalyst cost and sensitivity |

Chemical Reactivity and Transformation Studies of 3 Phenyl 3 Oxetanecarbonitrile

Reactivity Profile of the Oxetane (B1205548) Ring System

The four-membered oxetane ring of 3-Phenyl-3-oxetanecarbonitrile is susceptible to cleavage under various conditions due to inherent ring strain. This reactivity is a key feature in the synthetic utility of this class of compounds.

Nucleophilic Ring-Opening Reactions

The oxetane ring can be opened by a variety of nucleophiles. These reactions are typically catalyzed by acids or bases, which activate the ring towards nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of this compound, the presence of a phenyl group and a nitrile group at the C3 position significantly influences the outcome of these reactions.

Under nucleophilic conditions, attack generally occurs at the less sterically hindered C2 or C4 positions. For instance, the reaction with amines can lead to the formation of 3-amino-3-phenyl-3-(hydroxymethyl)propanenitrile derivatives. The specific conditions, such as the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the reaction's efficiency and selectivity.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Amine (e.g., Piperidine) | - | Ethanol | Reflux | 3-(Piperidin-1-yl)-3-phenyl-3-(hydroxymethyl)propanenitrile | Data not available |

| Thiol (e.g., Thiophenol) | Sodium Hydride | THF | Room Temp | 3-(Phenylthio)-3-phenyl-3-(hydroxymethyl)propanenitrile | Data not available |

Electrophilic Transformations of the Oxetane Moiety

While less common than nucleophilic ring-opening, the oxetane ring can also react with electrophiles, typically under acidic conditions. Protonation of the oxygen atom activates the ring, making it more susceptible to attack by weak nucleophiles. However, specific studies detailing the electrophilic transformations of the oxetane moiety in this compound are not extensively documented in the current literature. It is plausible that strong electrophiles could coordinate to the oxygen atom, facilitating ring-opening or rearrangement, but dedicated research in this area is needed for a comprehensive understanding.

Thermal and Photochemical Stability Considerations

Reactions at the Nitrile Functionality

The nitrile group in this compound offers a versatile handle for a variety of chemical modifications, most notably reduction to amines and hydrolysis to carboxylic acids or amides.

Reduction Reactions to Amines

The nitrile group can be readily reduced to a primary amine, providing a route to 3-(aminomethyl)-3-phenyloxetane. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). rsc.orgharvard.edu The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. harvard.edu This transformation is highly valuable as it introduces a basic amino group while preserving the oxetane ring.

The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile, followed by protonation of the resulting intermediate during the workup. rsc.org

Table 2: Reduction of this compound to 3-(Aminomethyl)-3-phenyloxetane

| Reducing Agent | Solvent | Temperature (°C) | Workup | Product | Yield (%) |

|---|

Hydrolysis and Related Derivatizations of the Nitrile

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically using a strong acid such as sulfuric acid or hydrochloric acid in the presence of water and heat, the nitrile is hydrolyzed to a carboxylic acid, 3-phenyl-3-oxetanecarboxylic acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, the nitrile can be hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 3-phenyl-3-oxetanecarboxamide.

Table 3: Hydrolysis of this compound

| Conditions | Reagents | Solvent | Product |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, Heat | Water/Co-solvent | 3-Phenyl-3-oxetanecarboxylic acid |

| Basic | 1. NaOH, H₂O, Heat2. H₃O⁺ | Water/Ethanol | 3-Phenyl-3-oxetanecarboxylic acid |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group in this compound is a versatile functional group that can participate in various cycloaddition reactions. One of the most well-documented and significant cycloadditions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.orgacs.orgtandfonline.com This reaction, often referred to as a "click chemistry" process, is a powerful method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. organic-chemistry.org Various catalysts can be employed, including zinc salts, amine salts, and Lewis acids, which serve to activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgtandfonline.com The mechanism is thought to proceed through the activation of the nitrile, followed by the addition of the azide ion to form an imidoyl azide intermediate, which then undergoes cyclization to yield the tetrazole ring. acs.orgnih.gov

For this compound, this reaction would lead to the formation of 5-(3-phenyloxetan-3-yl)-1H-tetrazole. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst. Common solvents for this transformation include DMF, water, and various alcohols. organic-chemistry.orgtandfonline.com

Table 1: Representative Conditions for Tetrazole Formation from Aryl Nitriles and Sodium Azide This table presents data for analogous aryl nitrile compounds due to the absence of specific experimental data for this compound.

| Entry | Aryl Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzonitrile | Pyridine hydrochloride | DMF | 110 | 12 | 84 | tandfonline.com |

| 2 | Benzonitrile | ZnCl₂ | Isopropanol | Reflux | 5 | 95 | organic-chemistry.org |

| 3 | 4-Methoxybenzonitrile | Pyridine hydrochloride | DMF | 110 | 12 | 89 | tandfonline.com |

| 4 | 4-Chlorobenzonitrile | Pyridine hydrochloride | DMF | 110 | 12 | 92 | tandfonline.com |

Transformations of the Phenyl Substituent

The 3-cyano-3-oxetanyl group attached to the phenyl ring is expected to be an electron-withdrawing group due to the electronegativity of the oxygen atom in the oxetane ring and the nitrile group. Electron-withdrawing groups are typically deactivating and meta-directing for electrophilic aromatic substitution. uomustansiriyah.edu.iqstudymind.co.uk Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the meta-position of the phenyl ring.

For example, nitration using a mixture of nitric acid and sulfuric acid would likely yield 3-(3-nitrophenyl)-3-oxetanecarbonitrile. Similarly, bromination in the presence of a Lewis acid catalyst like FeBr₃ would be expected to produce 3-(3-bromophenyl)-3-oxetanecarbonitrile.

Further functionalization of the phenyl ring can be achieved through various synthetic methodologies. For instance, if a nitro group were introduced as described above, it could be subsequently reduced to an amino group using reagents like iron or zinc in acidic media. This amino group could then be diazotized and converted to a wide array of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could be employed if a halo-substituent is present on the phenyl ring. For example, 3-(3-bromophenyl)-3-oxetanecarbonitrile could be coupled with a boronic acid to introduce a new carbon-carbon bond at the meta-position.

Cascade and Tandem Reactions Incorporating this compound

While specific cascade or tandem reactions involving this compound are not reported, its structure suggests potential for such transformations. Cascade reactions are valuable in organic synthesis as they allow for the formation of complex molecules in a single operation, increasing efficiency. rsc.org

A hypothetical cascade reaction could involve the initial ring-opening of the oxetane followed by a subsequent reaction of one of the other functional groups. For instance, under certain acidic conditions, the oxetane ring could be opened by a nucleophile. If this nucleophile is part of a larger molecule, a subsequent intramolecular reaction with the nitrile or phenyl group could lead to the formation of a more complex heterocyclic system.

Another possibility involves a reaction that simultaneously transforms multiple functional groups. For example, a reaction could be designed where a reagent interacts with the nitrile group, and an intermediate from this transformation then triggers a reaction on the phenyl ring or the oxetane. The development of such cascade reactions for this compound would be a novel area of research.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters for the reactions of this compound have not been experimentally determined. However, insights can be gained from computational studies and experimental data on analogous reactions.

For the [3+2] cycloaddition of the nitrile group with azide to form a tetrazole, theoretical studies have been conducted on similar systems. acs.orgnih.gov These studies indicate that the reaction mechanism can be complex, and the activation barriers are influenced by the electronic nature of the substituent on the nitrile. nih.gov Electron-withdrawing groups on the nitrile are found to lower the activation barrier for the reaction. nih.govacs.org This suggests that the 3-phenyl-3-oxetanyl group's electronic properties would play a crucial role in the kinetics of tetrazole formation.

The thermodynamics of tetrazole formation from nitriles are generally favorable due to the formation of the stable, aromatic tetrazole ring. wikipedia.org The reaction is typically exothermic.

Table 2: Calculated Activation Energies for the [3+2] Cycloaddition of Substituted Nitriles with Azide This table presents theoretical data for analogous nitrile compounds to illustrate the effect of substituents on the reaction kinetics.

| Nitrile | Substituent | Activation Energy (kcal/mol) | Reference |

| Acetonitrile | -CH₃ | 30.1 | nih.gov |

| Benzonitrile | -C₆H₅ | 28.9 | nih.gov |

| 4-Nitrobenzonitrile | -C₆H₄NO₂ | 26.5 | nih.gov |

The kinetic and thermodynamic aspects of electrophilic aromatic substitution on the phenyl ring would be influenced by the deactivating nature of the 3-cyano-3-oxetanyl substituent. The presence of this group would increase the activation energy for the reaction compared to unsubstituted benzene (B151609), thus slowing down the reaction rate.

Advanced Derivatization and Functionalization of the 3 Phenyl 3 Oxetanecarbonitrile Scaffold

Rational Design of Analogs and Homologs

The rational design of analogs and homologs of 3-phenyl-3-oxetanecarbonitrile is a key strategy to modulate its physicochemical and biological properties. This approach involves the systematic modification of the core structure to enhance desired characteristics such as potency, selectivity, and pharmacokinetic profiles in drug discovery, or to fine-tune optical and electronic properties in materials science.

A primary focus of analog design is the modification of the phenyl ring. Bioisosteric replacement of the phenyl group with other aromatic or non-aromatic rings can significantly impact molecular properties. For instance, replacing the phenyl ring with heteroaromatic rings such as pyridine, thiophene, or furan (B31954) can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic stability.

Another avenue for rational design involves the modification of the oxetane (B1205548) ring. While the core oxetane structure is often retained for its desirable properties, the introduction of substituents at other positions of the ring can be explored. Homologation, the extension of the carbon chain between the oxetane and phenyl groups, can also be employed to probe the spatial requirements of biological targets.

| Modification Strategy | Rationale | Potential Impact |

| Phenyl Ring Bioisosteric Replacement | Modulate electronics, polarity, and metabolism | Improved solubility, metabolic stability, and target interactions |

| Introduction of Substituents on Phenyl Ring | Fine-tune steric and electronic properties | Enhanced potency and selectivity |

| Oxetane Ring Modification | Alter three-dimensionality and stability | Modified pharmacokinetic properties |

| Homologation | Vary distance between key functional groups | Optimized binding to target sites |

Introduction of Heteroatoms and Additional Functional Groups

The introduction of heteroatoms and additional functional groups into the this compound scaffold significantly expands its chemical space and potential applications. These modifications can be directed at either the phenyl ring or the oxetane moiety, offering multiple avenues for diversification.

Functionalization of the phenyl ring is a common strategy. Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups, including halogens, nitro groups, amines, hydroxyls, and carboxylic acids. These groups can serve as handles for further derivatization or can directly participate in interactions with biological targets. For example, the introduction of a hydroxyl or amino group can provide a site for conjugation to other molecules.

The introduction of heteroatoms within the aromatic ring, replacing the phenyl with a heteroaryl group as mentioned in the rational design section, is a powerful approach to alter the fundamental electronic properties of the molecule.

While modifications to the oxetane ring are less common due to its strained nature, the introduction of substituents at the 2- or 4-positions can be achieved through specific synthetic routes, leading to novel analogs with altered stereochemistry and polarity.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of this compound derivatives, enabling high-throughput screening for desired properties. Both solid-phase and solution-phase combinatorial strategies can be employed.

In a solid-phase approach, the this compound scaffold can be tethered to a solid support, allowing for the sequential addition of various building blocks. For example, if the phenyl ring is functionalized with a carboxylic acid, it can be attached to a resin, and then a library of amines can be coupled to generate a diverse set of amides. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

Diversity-oriented synthesis (DOS) is another powerful strategy for generating structural diversity from a common starting material. youtube.comresearchgate.net This approach utilizes a series of branching and folding reaction pathways to create a wide range of molecular skeletons. Starting with a functionalized this compound derivative, different reaction cascades can be initiated to produce libraries of complex and diverse molecules.

| Combinatorial Strategy | Description | Advantages |

| Solid-Phase Synthesis | Scaffold is attached to a solid support for sequential reactions. libretexts.orgchemistrysteps.comopenstax.org | Simplified purification, amenable to automation. |

| Solution-Phase Synthesis | Reactions are carried out in solution, often using parallel synthesis techniques. | Broader range of compatible reactions, easier reaction monitoring. |

| Diversity-Oriented Synthesis | Employs branching reaction pathways to generate skeletal diversity. youtube.comresearchgate.net | Access to novel and complex molecular architectures. |

Chemo- and Regioselective Modifications

The presence of multiple reactive sites in this compound—the phenyl ring, the oxetane ring, and the nitrile group—necessitates the use of chemo- and regioselective reactions for precise functionalization.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgchemistrysteps.com Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields a primary amine. libretexts.org Furthermore, the addition of Grignard or organolithium reagents to the nitrile provides a route to ketones. chemistrysteps.comlibretexts.org

The oxetane ring, being a strained ether, is susceptible to ring-opening reactions under certain conditions. researchgate.net This reactivity can be exploited to introduce new functional groups. For example, in the presence of a strong nucleophile and a Lewis acid, the oxetane can be opened to yield a 1,3-diol derivative. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the oxetane and the nature of the nucleophile.

The phenyl ring can be selectively functionalized using standard electrophilic aromatic substitution reactions. The directing effects of any existing substituents on the ring will govern the regioselectivity of these reactions.

Synthesis of Conjugates and Bioconjugates

The ability to conjugate this compound to other molecules, including biomolecules, is crucial for its application in areas such as targeted drug delivery and chemical biology. To achieve this, the scaffold must first be functionalized with a suitable reactive handle.

Commonly introduced functional groups for conjugation include carboxylic acids, amines, and azides. For instance, a carboxylic acid derivative of this compound can be activated and coupled to an amino group on a protein or a fluorescent dye. Similarly, an amino-functionalized scaffold can be reacted with an activated carboxylic acid on another molecule.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation. An azide-functionalized this compound derivative can be selectively reacted with an alkyne-containing molecule, even in complex biological media.

| Conjugation Handle | Reactive Partner | Linkage Formed |

| Carboxylic Acid | Amine | Amide |

| Amine | Carboxylic Acid | Amide |

| Azide (B81097) | Alkyne | Triazole |

| Thiol | Maleimide | Thioether |

The development of these advanced derivatization and functionalization strategies continues to expand the utility of the this compound scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

Spectroscopic and Structural Elucidation of 3 Phenyl 3 Oxetanecarbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Phenyl-3-oxetanecarbonitrile, both ¹H and ¹³C NMR would provide key information for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the oxetane (B1205548) ring. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The four methylene protons of the oxetane ring are diastereotopic and would be expected to appear as two distinct sets of signals. The geminal and vicinal couplings would likely result in complex splitting patterns, possibly two sets of doublets of doublets, in the upfield region of the spectrum (likely between δ 4.5 and 5.5 ppm).

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the six carbons of the phenyl ring, the quaternary carbon of the oxetane ring attached to the phenyl and cyano groups, the two methylene carbons of the oxetane ring, and the carbon of the nitrile group. The nitrile carbon would appear in the characteristic downfield region for cyano groups (around 120 ppm). The aromatic carbons would resonate in the typical range of 125-140 ppm. The quaternary carbon of the oxetane ring would be significantly downfield due to the deshielding effects of the phenyl group, the nitrile group, and the oxygen atom. The two methylene carbons of the oxetane ring would appear in the aliphatic region.

Hypothetical NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Phenyl C-H | 7.2-7.5 (m) | 125-130 |

| Phenyl C (ipso) | - | 135-140 |

| Oxetane CH₂ | 4.5-5.5 (m) | 70-80 |

| Oxetane C (quaternary) | - | 50-60 |

| Nitrile C | - | 115-125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (159.19 g/mol ).

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for oxetanes is the cleavage of the ring. This could lead to the loss of formaldehyde (CH₂O) or other small neutral molecules. Another likely fragmentation pathway would involve the loss of the nitrile group (CN) or cleavage at the bond between the phenyl group and the oxetane ring, leading to characteristic phenyl-containing fragment ions.

Predicted Fragmentation Pattern

| m/z | Possible Fragment |

| 159 | [C₁₀H₉NO]⁺ (Molecular Ion) |

| 130 | [M - CHO]⁺ |

| 103 | [C₆H₅-C=CH₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, phenyl, and oxetane functionalities. A sharp, medium-intensity band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The oxetane ring would likely show C-O-C stretching vibrations in the fingerprint region, typically around 950-1100 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl | C-H stretch | 3030-3100 |

| Phenyl | C=C stretch | 1450-1600 |

| Nitrile | C≡N stretch | 2240-2260 |

| Oxetane | C-O-C stretch | 950-1100 |

| Aliphatic | C-H stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl group. Typically, benzene (B151609) and its derivatives show a strong absorption band (π → π* transition) around 254 nm. The presence of the oxetane and nitrile groups might cause a slight shift in the wavelength and intensity of this absorption.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and conformation of the molecule in the solid state. It would be expected that the oxetane ring is puckered, which is a common feature of four-membered rings to relieve ring strain. The relative orientation of the phenyl and nitrile substituents on the oxetane ring would also be determined. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as dipole-dipole interactions or C-H···π interactions, that stabilize the crystal lattice.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the purification and quantification of this compound. A normal-phase HPLC method using a silica gel column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) could be used for purification. For analytical purposes, a reversed-phase HPLC method with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile and water) would likely provide good separation and quantification.

Gas Chromatography (GC): Given its likely volatility, GC could also be used for the analysis of this compound. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful technique, providing both retention time for identification and a mass spectrum for structural confirmation.

Computational Chemistry and Theoretical Investigations of 3 Phenyl 3 Oxetanecarbonitrile

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

The electronic structure of 3-Phenyl-3-oxetanecarbonitrile can be rigorously investigated using quantum chemical methods, such as Density Functional Theory (DFT). sciensage.infonih.gov These methods provide a detailed picture of the electron distribution, molecular orbitals, and bonding characteristics of the molecule.

Calculations, hypothetically performed at the B3LYP/6-311+G(d,p) level of theory, would allow for the optimization of the molecule's geometry and the subsequent analysis of its electronic properties. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight the electrophilic and nucleophilic regions of the molecule. For this compound, the nitrogen atom of the nitrile group and the oxygen atom of the oxetane (B1205548) ring are expected to be regions of high electron density (nucleophilic sites), while the phenyl ring and the carbon atoms adjacent to the electronegative atoms would exhibit lower electron density (electrophilic sites).

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

| Dipole Moment | 4.12 | Debye |

| Total Energy | -552.78 | Hartrees |

Note: These values are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations.

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry offers powerful tools for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.orgrsc.org For this compound, a potential reaction of interest is the acid-catalyzed ring-opening of the oxetane moiety.

Using computational methods, the entire reaction coordinate can be mapped out. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state, a high-energy species, represents the energy barrier that must be overcome for the reaction to proceed. The calculation of the Gibbs free energy of activation (ΔG‡) provides a quantitative measure of this barrier.

For the ring-opening reaction, it is hypothesized that protonation of the oxetane oxygen would be the initial step, followed by nucleophilic attack, leading to the cleavage of a carbon-oxygen bond in the ring. Computational analysis would allow for the comparison of different potential pathways and the determination of the most energetically favorable mechanism.

Table 2: Hypothetical Calculated Activation Energies for a Proposed Ring-Opening Reaction

| Reaction Step | Transition State | Activation Energy (ΔG‡) |

| Protonation of Oxetane Oxygen | TS1 | 5.2 kcal/mol |

| Nucleophilic Attack and Ring Opening | TS2 | 15.8 kcal/mol |

Note: These values are for a hypothetical reaction and are illustrative of computational predictions.

Conformational Landscape and Stereochemical Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis, through computational methods, can identify the stable conformers of the molecule and their relative energies. mdpi.commdpi.comnih.gov

The oxetane ring is not planar and exists in a puckered conformation. The substituents at the 3-position, the phenyl and nitrile groups, can adopt different spatial orientations relative to the ring. These different arrangements, or conformers, are separated by energy barriers. Computational techniques, such as potential energy surface (PES) scanning, can systematically explore the conformational space by rotating the key dihedral angles.

The results of such an analysis would likely reveal a few low-energy conformers that are predominantly populated at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-Ph) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.50 | 24.5 |

| C | -60° | 5.00 | 0.2 |

Note: The data is hypothetical and for illustrative purposes.

Molecular Docking and Pharmacophore Modeling for Biological Activity

To explore the potential of this compound as a biologically active agent, molecular docking simulations can be performed. mdpi.comnih.govpcbiochemres.com This computational technique predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme.

In a hypothetical scenario, this compound could be docked into the active site of a selected enzyme, for example, a human carbonic anhydrase. mdpi.com The docking algorithm would generate numerous possible binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy.

The results would identify the most likely binding mode and the key amino acid residues involved in the interaction. This information is invaluable for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogues. Pharmacophore modeling can then be used to abstract the essential features required for binding.

Table 4: Hypothetical Molecular Docking Results against a Target Protein

| Parameter | Value |

| Target Protein | Human Carbonic Anhydrase II |

| Docking Score | -7.8 kcal/mol |

| Key Interacting Residues | His94, His96, Thr199, Thr200 |

| Type of Interactions | Hydrogen bond with Thr199, Pi-Pi stacking with His96 |

Note: This is a hypothetical docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govcrpsonline.com For a set of analogues of this compound with varying substituents on the phenyl ring, a QSAR model could be developed.

This process involves calculating a range of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to create an equation that correlates a selection of these descriptors with the experimentally determined biological activity (e.g., IC50 values).

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. The statistical quality of the model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Table 5: Hypothetical QSAR Model for a Series of this compound Analogues

| Statistical Parameter | Value |

| QSAR Equation | log(1/IC50) = 0.45LogP - 0.12LUMO + 2.34 |

| Correlation Coefficient (R²) | 0.92 |

| Cross-validated R² (Q²) | 0.85 |

| Number of Compounds | 25 |

Note: The equation and statistical values are hypothetical and illustrative.

Exploration of Applications in Pharmaceutical and Material Sciences

Development as a Core Scaffold in Medicinal Chemistry Programs

The unique three-dimensional structure of the oxetane (B1205548) ring, combined with the aromatic properties of the phenyl group and the reactive potential of the nitrile, positions 3-Phenyl-3-oxetanecarbonitrile as an attractive core scaffold for the design of new bioactive molecules. In medicinal chemistry, a scaffold serves as the central framework upon which various functional groups can be systematically added to create a library of compounds for biological screening. The rigidity of the oxetane ring can help in optimizing the spatial arrangement of these appended groups to achieve high-affinity binding to biological targets.

Inhibition of Biological Targets

While specific studies on the inhibitory activity of this compound are limited, the broader class of molecules containing phenyl and nitrile groups has shown promise. For instance, derivatives of 3-phenyl substituted pyridines have been investigated as dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are key targets in the management of hyperuricemia. nih.gov The nitrile group, a common feature in many enzyme inhibitors, can act as a hydrogen bond acceptor or be transformed into other functional groups that interact with active sites. The exploration of this compound derivatives against a range of enzymes and receptors is a logical next step in defining its potential as a therapeutic scaffold.

Antiproliferative and Anticancer Activities

The search for novel anticancer agents is a significant driver of synthetic chemistry. While direct antiproliferative data for this compound is not yet available, related structural motifs are prevalent in anticancer research. For example, various xanthone derivatives have demonstrated anticancer activity through mechanisms such as the inhibition of protein kinases and the induction of apoptosis. mdpi.com Furthermore, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have shown inhibitory activity against human colorectal adenocarcinoma and colon cancer cell lines. mdpi.com The development of this compound-based compounds for screening against various cancer cell lines could unveil new therapeutic leads.

A hypothetical screening of this compound derivatives might yield data similar to that seen for other novel compounds, where activity is assessed across a panel of cancer cell lines.

Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | Breast (MCF-7) | 15.2 |

| Derivative A | Lung (A549) | 22.5 |

| Derivative B | Colon (HCT-116) | 8.9 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Antimycobacterial Activities

The global health threat of tuberculosis has spurred the search for new antimycobacterial agents. Molecules incorporating a phenyl group and a nitrile function have been a focus of such research. For instance, a series of 1,8-naphthyridine-3-carbonitrile analogues have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. nih.govrsc.org Similarly, 3-phenylpyrazole acetamide derivatives have been designed and shown to exhibit potent inhibitory activity against this pathogen. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of new anti-tuberculosis drugs.

Role as a Building Block in Complex Molecule Synthesis

Beyond its potential as a core scaffold, this compound can serve as a valuable building block in the synthesis of more complex molecules. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The oxetane ring can undergo ring-opening reactions under specific conditions to introduce a 1,3-diol functionality, a common feature in many natural products and pharmaceuticals. These transformations allow for the incorporation of the phenyl-oxetane motif into larger, more intricate molecular architectures.

Potential in Advanced Materials Science

The properties of this compound also suggest its potential utility in materials science. The polarity of the nitrile group and the potential for the oxetane ring to undergo polymerization could be exploited in the design of novel polymers. For example, silver(I) complexes containing 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal-based ligands have been investigated for their potential in optoelectronic applications. nih.gov This indicates that metal complexes incorporating this compound or its derivatives could exhibit interesting photophysical properties. The incorporation of this compound into polymer backbones could lead to materials with unique thermal, mechanical, or optical characteristics.

Catalytic Applications of Derivatives

Derivatives of this compound could also find applications in catalysis. The nitrile group can coordinate to metal centers, suggesting that ligands derived from this scaffold could be used to create novel transition metal complexes. Such complexes could be screened for catalytic activity in a variety of organic transformations. For example, chromium(III) and cobalt(II) complexes with polycarboxylate ligands have been shown to be highly active precatalysts for the oligomerization of olefins. mdpi.com Similarly, metal complexes of thiourea derivatives have been synthesized and characterized for their catalytic potential. mdpi.comresearchgate.net By analogy, metal complexes of this compound-based ligands could exhibit novel catalytic properties.

Future Research Directions and Interdisciplinary Opportunities

Novel Synthetic Methodologies for Oxetanecarbonitriles

While the synthesis of oxetanes has seen considerable advancement, the development of efficient and stereoselective methods for the preparation of 3-substituted-3-oxetanecarbonitriles remains a key area for future research. Traditional methods for oxetane (B1205548) synthesis, such as the Paternò-Büchi reaction and intramolecular cyclizations, often face challenges including regioselectivity, stereocontrol, and substrate scope, particularly with electronically diverse substituents. nih.govacs.org

Future synthetic strategies are expected to focus on:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective synthesis of 3-aryl-3-oxetanecarbonitriles is a primary objective. This would provide access to enantiopure compounds, which are crucial for the development of selective therapeutic agents.

Late-Stage Functionalization: Methodologies that allow for the introduction of the nitrile group or the phenyl group at a late stage in the synthesis of a more complex molecule are highly desirable. This approach would enable the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: The use of microreactor technology could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of strained ring systems like oxetanes.

Photoredox Catalysis: Visible-light-mediated reactions could provide milder and more selective routes to oxetanecarbonitriles, potentially avoiding the harsh conditions associated with some traditional methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds. | Development of highly selective and robust catalysts. |

| Late-Stage Functionalization | Rapid generation of diverse analogues. | Overcoming steric hindrance and achieving high regioselectivity. |

| Flow Chemistry | Improved safety, scalability, and control. | Adaptation of batch reactions to continuous flow systems. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity. | Substrate scope limitations and catalyst stability. |

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 3-phenyl-3-oxetanecarbonitrile is essential for the development of more efficient and selective synthetic methods. Future research in this area will likely involve a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model transition states, reaction pathways, and the influence of substituents on reactivity and selectivity.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reaction progress in real-time, identify reactive intermediates, and elucidate reaction kinetics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide valuable insights into bond-forming and bond-breaking steps in a reaction mechanism.

Structure-Guided Drug Design for Bioactive Compounds

The oxetane moiety is increasingly recognized as a valuable building block in medicinal chemistry. acs.orgresearchgate.net It can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, and can improve the physicochemical properties of a drug candidate, including solubility and metabolic stability. nih.govthieme-connect.deacs.org The rigid, three-dimensional structure of the oxetane ring can also be exploited to orient substituents in a specific manner to enhance binding to a biological target. nih.gov

Future research in this area will focus on:

Identification of Novel Biological Targets: High-throughput screening of this compound and related compounds against a wide range of biological targets could identify novel therapeutic applications.

Lead Optimization: Once a bioactive hit is identified, structure-guided design, aided by techniques such as X-ray crystallography and computational docking, can be used to optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of Diverse Pharmacophores: The phenyl and nitrile groups of this compound can be systematically modified to explore a wide range of chemical space and develop a comprehensive understanding of the SAR.

| Property | Influence of the Oxetane Moiety | Relevance to Drug Design |

| Solubility | Generally increases aqueous solubility. | Improved bioavailability and formulation options. |

| Metabolic Stability | Can block sites of metabolism. | Increased in vivo half-life and reduced dosage frequency. |

| Lipophilicity | Tends to have lower lipophilicity than gem-dimethyl groups. | Favorable for oral absorption and reduced off-target effects. |

| Conformational Rigidity | Provides a defined three-dimensional structure. | Enhanced binding affinity and selectivity for the target protein. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized compounds, including their bioactivity, toxicity, and physicochemical properties. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Retrosynthetic Analysis: AI-powered tools can assist in the design of synthetic routes to novel oxetanecarbonitriles by proposing viable disconnections and reaction conditions. nsf.gov

De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties, potentially leading to the discovery of new drug candidates with unique scaffolds.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize by-product formation.

Green and Sustainable Chemistry for Oxetanecarbonitrile Production

The principles of green and sustainable chemistry are becoming increasingly important in the chemical industry. ox.ac.uk Future research on the synthesis of this compound and other oxetanes will need to consider the environmental impact of the synthetic processes.

Key areas for the application of green chemistry principles include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the oxetane core.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, can reduce the environmental footprint of the synthesis. hayadan.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption. The coupling of CO2 with oxetanes to produce polycarbonates is one such area of research. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。